molecular formula C6H9N3O B8663858 N,2-dimethyl-1H-imidazole-5-carboxamide

N,2-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B8663858
M. Wt: 139.16 g/mol
InChI Key: OREQQDVANJBNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP is often used as an oxidant.

    Reduction: Hydrogen gas with a metal catalyst like palladium.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxamides, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

N,2-dimethyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by forming hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with DNA synthesis by acting as a purine analog .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole: Known for its broad range of chemical and biological properties.

    Dacarbazine: Used in the treatment of Hodgkin’s disease and exhibits similar enzyme inhibitory properties.

    Metronidazole: An antibacterial and antiprotozoal agent.

Uniqueness

N,2-dimethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,2-dimethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9)

InChI Key

OREQQDVANJBNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C(=O)NC

Origin of Product

United States

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